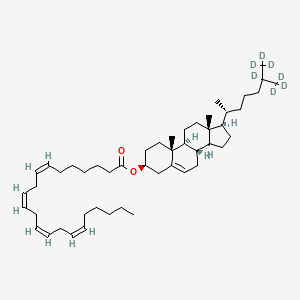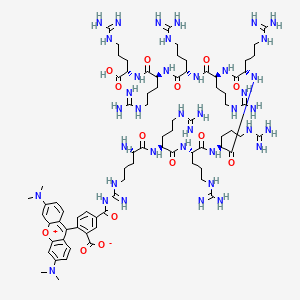
(Arg)9,TAMRA-labeled
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Arg)9,TAMRA-labeled is a fluorescently labeled cell-permeable peptide. It consists of nine arginine residues (poly-arginine) and is conjugated with TAMRA (tetramethylrhodamine), a fluorescent dye. This compound is widely used in scientific research for its ability to traverse cell membranes, making it an invaluable tool for drug delivery and cellular imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Arg)9,TAMRA-labeled involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of arginine residues to a solid support, followed by the conjugation of TAMRA to the N-terminus of the peptide. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
(Arg)9,TAMRA-labeled primarily undergoes substitution reactions due to the presence of reactive functional groups in the arginine residues and the TAMRA dye. These reactions can include nucleophilic substitution and electrophilic substitution .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and protecting groups like Fmoc (9-fluorenylmethoxycarbonyl). The reactions are typically carried out in organic solvents such as dimethylformamide (DMF) under inert atmosphere .
Major Products
The major product of the synthesis is the this compound peptide itself. side products can include partially protected peptides and peptides with incomplete sequences, which are removed during the purification process .
Scientific Research Applications
(Arg)9,TAMRA-labeled has a wide range of applications in scientific research:
Cellular Imaging: The fluorescent properties of TAMRA make this compound ideal for visualizing cellular processes and structures under a fluorescence microscope
Drug Delivery: The cell-permeable nature of (Arg)9 allows it to deliver therapeutic agents across cell membranes, making it a valuable tool in drug delivery systems
Protein Binding Investigations: This compound can be used to study protein-protein interactions and protein binding dynamics
Biomedical Research: This compound is used in various biomedical research applications, including the study of cellular uptake mechanisms and the development of new therapeutic strategies
Mechanism of Action
The mechanism of action of (Arg)9,TAMRA-labeled involves its ability to traverse cell membranes due to the presence of multiple arginine residues. The positively charged guanidinium groups in arginine interact with the negatively charged components of the cell membrane, facilitating the translocation of the peptide into the cell. Once inside the cell, the TAMRA dye allows for the visualization of the peptide’s localization and interactions .
Comparison with Similar Compounds
Similar Compounds
(Arg)8,TAMRA-labeled: Similar to (Arg)9 but with one less arginine residue, affecting its cell permeability and uptake efficiency
(Arg)10,TAMRA-labeled: Contains one additional arginine residue, which may enhance its cell-penetrating capabilities but also increase its size and potential for aggregation
TAT peptide: A well-known cell-penetrating peptide derived from the HIV-1 TAT protein, often used in similar applications but with different sequence and properties
Uniqueness
(Arg)9,TAMRA-labeled stands out due to its optimal balance of cell permeability and fluorescent properties. The nine arginine residues provide efficient cell penetration, while the TAMRA dye offers robust fluorescence for imaging applications. This combination makes it a versatile tool in various research fields .
Properties
Molecular Formula |
C79H130N38O14 |
|---|---|
Molecular Weight |
1836.1 g/mol |
IUPAC Name |
5-[[N-[(4S)-4-amino-5-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentyl]carbamimidoyl]carbamoyl]-2-[3,6-bis(dimethylamino)xanthen-10-ium-9-yl]benzoate |
InChI |
InChI=1S/C79H130N38O14/c1-116(2)42-24-27-45-57(39-42)131-58-40-43(117(3)4)25-28-46(58)59(45)44-26-23-41(38-47(44)69(127)128)60(118)115-79(97)106-37-5-14-48(80)61(119)107-49(15-6-29-98-71(81)82)62(120)108-50(16-7-30-99-72(83)84)63(121)109-51(17-8-31-100-73(85)86)64(122)110-52(18-9-32-101-74(87)88)65(123)111-53(19-10-33-102-75(89)90)66(124)112-54(20-11-34-103-76(91)92)67(125)113-55(21-12-35-104-77(93)94)68(126)114-56(70(129)130)22-13-36-105-78(95)96/h23-28,38-40,48-56H,5-22,29-37,80H2,1-4H3,(H44-,81,82,83,84,85,86,87,88,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112,113,114,115,118,119,120,121,122,123,124,125,126,127,128,129,130)/t48-,49-,50-,51-,52-,53-,54-,55-,56-/m0/s1 |
InChI Key |
JHXPQEZMSKBWBP-AAIUVNHJSA-N |
Isomeric SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(C)C)C4=C(C=C(C=C4)C(=O)NC(=N)NCCC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N)C(=O)[O-] |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(C)C)C4=C(C=C(C=C4)C(=O)NC(=N)NCCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)N)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate](/img/structure/B12405219.png)
![(14R,18R,19R)-25-ethoxy-11,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-4-azahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosa-1,3,5,7,9,11,24-heptaene](/img/structure/B12405228.png)
![trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12405229.png)
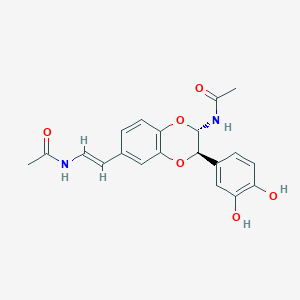
![N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine](/img/structure/B12405233.png)
![[(2R,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] 4-oxopentanoate](/img/structure/B12405242.png)
![2,2,3,3,5,5,6,6-octadeuterio-N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide](/img/structure/B12405256.png)
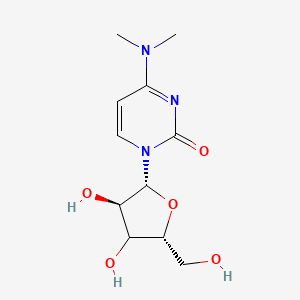
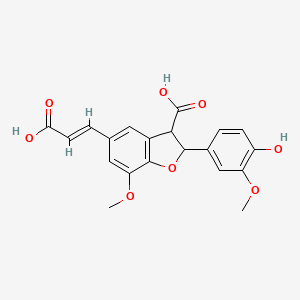
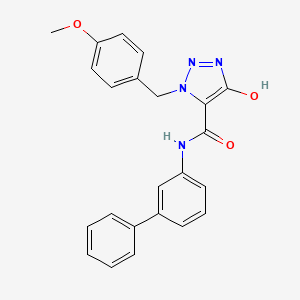
![3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide](/img/structure/B12405278.png)
